molecular formula C6H8O6 B186502 Tricarballylic acid CAS No. 99-14-9

Tricarballylic acid

Cat. No. B186502
CAS RN: 99-14-9
M. Wt: 176.12 g/mol
InChI Key: KQTIIICEAUMSDG-UHFFFAOYSA-N
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Description

Tricarballylic acid, also known as Propane-1,2,3-tricarboxylic acid, carballylic acid, and β-carboxyglutaric acid, is a tricarboxylic acid . It is found as a fragment in several mycotoxin natural products . It is also a byproduct of beet sugar and maple sugar refining .


Synthesis Analysis

Tricarballylic acid can be synthesized in two steps from fumaric acid . A new and direct synthesis route for propane-1,2,3-tricarboxylic acid (PTA) from citric acid via a sequential one pot dehydration–hydrogenation process has been reported .


Molecular Structure Analysis

The molecular formula of Tricarballylic acid is C6H8O6 . The IUPAC Standard InChI is InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) .


Chemical Reactions Analysis

Tricarballylic acid is a chemical by-product released from fumonisins during passage through the GI tract . It is also a metabolite of a component of a substance in modified corn starch, octenylsuccinic acid .


Physical And Chemical Properties Analysis

Tricarballylic acid has a molecular weight of 176.1241 . It is soluble in water .

Scientific Research Applications

  • Intestinal Absorption in Ruminants : Tricarballylic acid is a product of rumen bacterial fermentation and plays a role in the intestinal absorption processes in animals like steers. It shares a common, sodium-dependent transport mechanism with citrate across the intestinal brush-border membrane, influenced by extravesicular pH levels (Wolffram, Zimmermann, & Scharrer, 1993).

  • Biochemical Synthesis : It serves as a substrate for enzymes like aerobactin synthetase, facilitating biochemical synthesis processes (Appanna & Viswanatha, 1986).

  • Biobased Plasticizers : Tricarballylate esters, derived from tricarballylic acid, are used in the production of biobased plasticizers. They are synthesized from citrate esters using bifunctional catalysts, demonstrating its application in sustainable materials science (Stuyck, Windels, Wilms, & De Vos, 2023).

  • Coordination Chemistry and Nanotechnology : Tricarballylic acid reacts with uranyl nitrate to form complexes with diverse geometries, implying applications in coordination chemistry and potentially in nanotechnology (Thuéry, Atoini, & Harrowfield, 2020).

  • Environmental Chemistry : Its adsorption on particles like alpha-FeOOH (goethite) in aqueous suspensions provides insights into environmental chemistry, especially in soil and water systems (Lindegren, Loring, & Persson, 2009).

  • Enzymology and Metabolism : Tricarballylic acid acts as an inhibitor in enzymatic reactions, affecting enzymes like aconitase. This property makes it useful in studying enzyme kinetics and metabolic pathways (Villafranca, 1974).

  • Microbial Metabolism : It is metabolized by certain bacterial species, contributing to our understanding of microbial ecology and metabolism (Altekar & Rao, 1963).

  • Material Science : Tricarballylic acid influences the crystallization and thermal properties of materials like hydroxyapatite, suggesting applications in catalysis and pharmaceutical industries (Polat & Sayan, 2018).

  • Cancer Research : In oncometabolite research, tricarballylic acid is studied for its role in cancer biology, highlighting its potential in medical research and diagnostics (Collins, Patel, Putnam, Kapur, & Rakheja, 2017).

Safety And Hazards

Tricarballylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic if swallowed .

Future Directions

The TCA cycle, which Tricarballylic acid is a part of, is at the core of viral infection and replication as well as viral pathogenesis and anti-viral immunity . This highlights the role of the TCA cycle in viral infections and explores recent advances in the fast-moving field of virometabolism .

properties

IUPAC Name

propane-1,2,3-tricarboxylic acid
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InChI

InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
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InChI Key

KQTIIICEAUMSDG-UHFFFAOYSA-N
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Canonical SMILES

C(C(CC(=O)O)C(=O)O)C(=O)O
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Molecular Formula

C6H8O6
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DSSTOX Substance ID

DTXSID8059186
Record name 1,2,3-Propanetricarboxylic acid
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Molecular Weight

176.12 g/mol
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Physical Description

Solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS], Solid
Record name Tricarballylic acid
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Solubility

3.32E+05 mg/L @ 18C (exp)
Record name 1,2,3-Propanetricarboxylic acid
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Product Name

Tricarballylic acid

CAS RN

99-14-9
Record name 1,2,3-Propanetricarboxylic acid
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Record name PROPANE TRICARBOXYLIC ACID
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Melting Point

166 °C
Record name 1,2,3-Propanetricarboxylic acid
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Synthesis routes and methods

Procedure details

After fixing a chain transfer agent to control a molar fraction of —COOH group to 45 relative to a molar fraction of the catalyst and then introducing adipic acid, 5.9 mg (Entries 1 to 5); tricarballylic acid, 5.1 mg (Entries 6 to 10); 1,2,3,4-butane tetracarboxylic acid, 4.7 mg (Entries 11 to 15)) into a reactor, vinylcyclohexene dioxide was weighed to numeral values listed in TABLE 3, relative to the molar fraction of the catalyst and then introduced (into the reactor). Then, polymerization was executed and the catalyst was removed according to the same procedures as described in Example 1, resulting in pure copolymer. TABLE 3 summarizes results of the polymerization. FIG. 2 shows GPC curves of a copolymer obtained by carbon dioxide/propylene oxide copolymerization in the presence of tricarballylic acid (C3H5(CO2H)3) and diepoxide, wherein reference numeral in each curve denotes an entry number in TABLE 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,440
Citations
NJS Harmat, S Mangani, E Perrotta, D Giannotti… - Tetrahedron …, 2000 - Elsevier
3(S) and 3(R)-Benzyloxycarbonyl-pentanedioic acid mono-tert-butyl esters (6) were obtained as enantiopure orthogonally protected tricarballylic acid (TCA) esters. These were …
Number of citations: 13 www.sciencedirect.com
L Naso, ACG Baró, L Lezama, T Rojo… - Journal of inorganic …, 2009 - Elsevier
… We have studied the interaction of Cu 2+ with tricarballylic acid in solution for the Cu 2+ /TCA … Two new solid metal complexes with tricarballylic acid were obtained and characterized. In …
Number of citations: 12 www.sciencedirect.com
R Schwartz, M Topley, JB Russell - The Journal of nutrition, 1988 - Elsevier
… has been implicated in magnesium deficiency of ruminants since the 1960s, but recent experiments indicated that much of it can be converted by rumen bacteria to tricarballylic acid (…
Number of citations: 31 www.sciencedirect.com
W Stuyck, AL Bugaev, T Nelis, R de Oliveira-Silva… - Journal of …, 2022 - Elsevier
… tricarballylic acid, an interesting plasticiser precursor, from citric acid by using a H-Beta zeolite and Pd/C catalyst. Although yields of 85% of tricarballylic acid … % of tricarballylic acid were …
Number of citations: 5 www.sciencedirect.com
W Stuyck, J Verduyckt, A Krajnc, G Mali, DE De Vos - Green Chemistry, 2020 - pubs.rsc.org
… An alternative approach is to remove this tertiary hydroxyl group of citric acid, prior to esterifying the resulting tricarballylic acid (propane-1,2,3-tricarboxylic acid, PTA) with the desired …
Number of citations: 11 pubs.rsc.org
JB Russell, N Forsberg - British journal of nutrition, 1986 - cambridge.org
1. Rumen microorganisms convert trans-aconitate to tricarballylate. The following experiments describe factors affecting the yield of tricarballylate, its absorption from the rumen into …
Number of citations: 42 www.cambridge.org
JB Russell - Applied and environmental microbiology, 1985 - Am Soc Microbiol
… was subsequently identified as tricarballylic acid (Fig. [22]). Tricarballylic acid was fermented … bacteria were also tested for the capacity to reduce trans-aconitic acid to tricarballylic acid. …
Number of citations: 35 journals.asm.org
C Zhang, R Zhao, H Liu, X Guan, J Du, J Zhu - Journal of Industrial and …, 2023 - Elsevier
… In this work, the effects of glutaric acid (GA), tricarballylic acid (TA) and citric acid (CA) on morphology of prepared samples were systematically investigated by experiments and DFT …
Number of citations: 2 www.sciencedirect.com
ASSH Elgazwy - Current organic chemistry, 2004 - ingentaconnect.com
… Abstract: Substituted tricarballylic acid has found many technical and … of tricarballylic acid moieties of some natural products. The important issues for the existing of the tricarballylic acid …
Number of citations: 6 www.ingentaconnect.com
CD Boyle, Y Kishi - Tetrahedron letters, 1995 - Elsevier
… Abstract: The configuration at the chiral centers of the two tricarballylic acid moieties of fumonisin B2 is shown to be R. This stereochemistry is opposite to that recently suggested by …
Number of citations: 41 www.sciencedirect.com

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